![molecular formula C4H6N4O B1336753 1H-pyrazole-5-carbohydrazide CAS No. 26275-64-9](/img/structure/B1336753.png)
1H-pyrazole-5-carbohydrazide
Overview
Description
1H-pyrazole-5-carbohydrazide is a compound with the molecular formula C4H6N4O . It’s a five-membered heterocyclic moiety with an extensive therapeutic profile .
Synthesis Analysis
Pyrazole derivatives are synthesized using various methods . For instance, a study reported the synthesis of 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivatives . Another study synthesized 19 novel N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs .Molecular Structure Analysis
The molecular structure of 1H-pyrazole-5-carbohydrazide includes three carbon atoms and two nitrogen atoms in adjacent positions . The InChI code isInChI=1S/C4H6N4O/c5-7-4(9)3-1-2-6-8-3/h1-2H,5H2,(H,6,8)(H,7,9)
. Chemical Reactions Analysis
Pyrazole derivatives have been used in various chemical reactions. For instance, 1H-pyrazole-5-carbohydrazide derivatives have been used as potential DNA gyrase inhibitors .Physical And Chemical Properties Analysis
1H-pyrazole-5-carbohydrazide has a molecular weight of 126.12 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 .Scientific Research Applications
Antidepressant Activity
1H-pyrazole-5-carbohydrazide: derivatives have been studied for their potential antidepressant effects. The structure-activity relationship (SAR) of these compounds suggests that they may interact with biological targets involved in mood regulation and stress response. Research indicates that modifications to the pyrazole nucleus can enhance the antidepressant activity, providing a promising avenue for the development of new therapeutic agents .
Anticonvulsant Properties
The anticonvulsant properties of 1H-pyrazole-5-carbohydrazide derivatives are another area of interest. These compounds have shown efficacy in preclinical models of epilepsy, suggesting their potential use in the treatment of seizure disorders. The exploration of different substituents on the pyrazole ring aims to optimize the pharmacokinetic and pharmacodynamic profiles for better clinical outcomes .
Analgesic and Anti-inflammatory Uses
Pyrazole derivatives, including those with the carbohydrazide moiety, have been identified as potent analgesic and anti-inflammatory agents. Their mechanism of action may involve the inhibition of cyclooxygenase enzymes, which are key players in the inflammatory process. This makes them valuable candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Anticancer Applications
Some 1H-pyrazole-5-carbohydrazide derivatives have been found to exhibit significant anticancer activity. They can induce apoptosis in cancer cells and may sensitize them to cytotoxic agents. For instance, certain derivatives have shown the ability to inhibit the growth of A549 lung cancer cells in a dosage-dependent and time-dependent manner .
Antimicrobial Activity
The antimicrobial activity of 1H-pyrazole-5-carbohydrazide derivatives is noteworthy. These compounds have been tested against a variety of bacterial and fungal strains, showing potential as broad-spectrum antimicrobial agents. The optimization of these molecules could lead to the development of new antibiotics to combat resistant pathogens .
Antinociceptive Effects
Research has also explored the antinociceptive effects of 1H-pyrazole-5-carbohydrazide derivatives. These compounds may modulate pain perception pathways, offering an alternative to traditional pain management strategies. Their efficacy in preclinical models of pain suggests a promising future for these compounds in analgesic drug development .
Antiparasitic Activity
The antiparasitic activity of 1H-pyrazole-5-carbohydrazide derivatives extends to conditions such as malaria, trypanosomiasis, and leishmaniasis. These compounds have shown effectiveness against the parasites responsible for these diseases, indicating their potential use in antiparasitic drug discovery .
Agrochemical Applications
In the field of agrochemistry, 1H-pyrazole-5-carbohydrazide derivatives have been utilized as insecticidal compounds. They have demonstrated efficacy against agricultural pests, providing a foundation for the development of novel pesticides. The environmental impact and safety profile of these compounds are important considerations in their further development .
Future Directions
Pyrazole derivatives, including 1H-pyrazole-5-carbohydrazide, continue to be a focus in pharmaceutical research due to their extensive therapeutic profile . Future research may focus on exploring more biological activities of these compounds and their potential applications in treating various diseases .
properties
IUPAC Name |
1H-pyrazole-5-carbohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-7-4(9)3-1-2-6-8-3/h1-2H,5H2,(H,6,8)(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOQOMNXHWAQMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428077 | |
Record name | 1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-pyrazole-5-carbohydrazide | |
CAS RN |
26275-64-9 | |
Record name | 1H-pyrazole-5-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazole-5-carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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